Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride
Description
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate; hydrochloride is a piperazine derivative featuring a benzyl carboxylate group at position 1 and a 2-(methylamino)ethyl substituent at position 4 of the piperazine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14;/h2-6,16H,7-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMSCYQQWAOIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride typically involves the reaction of benzyl chloroformate with 4-[2-(methylamino)ethyl]piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Biological Activities
1. Modulation of Neurotransmitter Systems
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride has been studied for its interaction with various neurotransmitter receptors. Specifically, it acts as a modulator of the serotonin and dopamine systems, which are crucial in treating psychiatric disorders such as anxiety and depression.
2. Fatty Acid Amide Hydrolase Inhibition
Research indicates that derivatives of this compound can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can enhance the effects of endocannabinoids, potentially offering therapeutic benefits for conditions such as chronic pain and anxiety disorders .
Therapeutic Applications
1. Treatment of Anxiety and Pain
Several studies have demonstrated that this compound derivatives exhibit anxiolytic and analgesic properties. For instance, compounds that modulate FAAH activity have shown promise in preclinical models for reducing anxiety and pain perception .
2. Development of Radioligands
The compound has also been utilized in the synthesis of radioligands for imaging studies involving dopamine receptors. This application is particularly relevant in neuroimaging, where understanding receptor distribution can aid in diagnosing neuropsychiatric disorders .
Case Studies
Mechanism of Action
The mechanism of action of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, making the compound valuable in pharmacological research.
Comparison with Similar Compounds
Key Structural Features :
- Piperazine core : A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and receptor interactions.
- Benzyl carboxylate : Introduces aromaticity and ester functionality, influencing lipophilicity.
Comparison with Similar Piperazine Derivatives
Piperazine derivatives are widely explored in medicinal chemistry due to their versatility. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Substituent Analysis
- Methylaminoethyl vs. Hydroxymethyl ( vs.
- Benzyl vs. tert-Butyl ( vs. Target) : The benzyl group enhances aromatic stacking interactions, whereas tert-butyl groups (e.g., in tert-butyl piperazine carboxylates) improve metabolic stability but reduce solubility .
- Diphenylmethoxyethyl () : This bulky substituent may enhance CNS penetration but reduces aqueous solubility compared to the target compound’s smaller side chain.
Pharmacological Relevance
- Antihistamines (Buclizine, Cetirizine) : These compounds feature bulky aromatic groups (e.g., diphenylmethyl) for H1 receptor antagonism, unlike the target compound’s simpler substituents .
- Prodrugs (Dipivefrin) : The target compound’s ester group could similarly act as a prodrug moiety, though its current applications remain speculative .
Biological Activity
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate; hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The synthesis of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-[2-(methylamino)ethyl]piperazine under basic conditions. Common solvents used include dichloromethane or tetrahydrofuran, with bases like triethylamine to neutralize hydrochloric acid formed during the reaction.
| Property | Value |
|---|---|
| CAS No. | 165528-66-5 |
| Molecular Formula | C15H23N3O2 |
| Molecular Weight | 277.4 g/mol |
| Purity | ≥95% |
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate interacts with various molecular targets, including enzymes and receptors. Its mechanism typically involves the inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects. The specific pathways and targets can vary depending on the application and structural characteristics of the compound .
Pharmacological Effects
- Anxiolytic Effects : Research indicates that derivatives of piperazine compounds exhibit anxiolytic properties, suggesting that Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate may have similar effects due to its structural similarities .
- Anticancer Activity : Preliminary studies have shown that piperazine derivatives can inhibit tumor cell proliferation. The compound's ability to modulate cellular pathways may contribute to its potential effectiveness against certain types of cancer .
- Neuropharmacological Effects : The compound has been studied for its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Study on Anticancer Activity
In a study examining various piperazine derivatives, Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate was found to exhibit moderate cytotoxicity against cancer cell lines. The IC50 values indicated significant growth inhibition compared to control groups, highlighting its potential as an anticancer agent .
Enzyme Inhibition Studies
Research has shown that this compound acts as a modulator of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and anxiety regulation. Inhibition of FAAH can lead to increased levels of endocannabinoids, which may alleviate anxiety and pain symptoms .
Comparative Analysis with Similar Compounds
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate can be compared with other piperazine derivatives:
| Compound Name | Biological Activity |
|---|---|
| Benzyl 4-[2-(ethylamino)ethyl]piperazine-1-carboxylate | Moderate anxiolytic effects |
| Benzyl 4-[2-(dimethylamino)ethyl]piperazine-1-carboxylate | Enhanced receptor binding affinity |
| Benzyl 4-[2-(methylamino)propyl]piperazine-1-carboxylate | Potential neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate hydrochloride, and how are reaction conditions optimized?
- Answer: Synthesis involves multi-step reactions, including nucleophilic substitution, carboxylation, and salt formation. Key steps include:
- Amine alkylation: Reacting piperazine derivatives with methylaminoethyl groups under controlled temperature (e.g., 50–80°C) and inert atmospheres to prevent oxidation .
- Carboxylation: Introducing the benzyl carboxylate moiety via coupling reagents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF or THF) .
- Salt formation: Treating the free base with HCl in a polar solvent (e.g., ethanol) to enhance crystallinity and stability .
Q. Which analytical techniques are essential for characterizing this compound's purity and structural integrity?
- Answer: Use a combination of:
- NMR spectroscopy: ¹H/¹³C NMR to confirm piperazine ring substitution patterns and methylaminoethyl side-chain integration .
- Mass spectrometry (HRMS): Validate molecular weight (e.g., 319.835 g/mol for C₁₈H₂₂ClNO₂) and detect impurities .
- HPLC/UPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and resolve degradation products .
- X-ray crystallography: For hydrochloride salt confirmation and crystal lattice stability analysis .
Q. How does the hydrochloride salt form influence solubility and stability in pharmacological assays?
- Answer: The hydrochloride salt improves:
- Aqueous solubility: Due to ionic dissociation, enabling use in in vitro assays (e.g., receptor binding studies) at physiological pH .
- Thermal stability: Reduced hygroscopicity compared to the free base, allowing long-term storage at −20°C without decomposition .
Q. What preliminary pharmacological targets are hypothesized for this compound?
- Answer: Based on structural analogs, potential targets include:
- GPCRs: Serotonin (5-HT₁A/₂A) or dopamine receptors due to piperazine’s affinity for neurotransmitter binding pockets .
- Enzyme inhibition: Monoamine oxidases (MAOs) or acetylcholinesterase, inferred from methylaminoethyl side-chain interactions .
- Experimental design: Screen via radioligand displacement assays (IC₅₀ determination) and functional cAMP/IP1 accumulation tests .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproducts during piperazine alkylation?
- Answer: Key strategies include:
- Solvent selection: Use aprotic solvents (e.g., acetonitrile) to minimize nucleophilic side reactions .
- Temperature control: Maintain 60–70°C to balance reaction rate and byproduct formation (e.g., over-alkylation) .
- Catalysis: Employ phase-transfer catalysts (e.g., TBAB) to enhance reagent mixing in biphasic systems .
Q. What approaches resolve contradictions in biological activity data across different assay platforms?
- Answer: Address discrepancies via:
- Assay standardization: Normalize cell lines (e.g., HEK293 vs. CHO) and incubation times (e.g., 24–48 hrs) to reduce variability .
- Metabolic stability testing: Use liver microsomes (human/rat) to identify species-specific metabolism affecting potency .
- Orthogonal assays: Cross-validate receptor binding data with functional assays (e.g., calcium flux vs. β-arrestin recruitment) .
Q. How do pH and temperature affect the compound’s stability in long-term storage?
- Answer: Stability studies show:
- pH dependence: Degradation accelerates below pH 3 (acid hydrolysis) or above pH 8 (base-catalyzed oxidation). Optimal storage: pH 5–6 in lyophilized form .
- Temperature sensitivity: At 25°C, degradation occurs at 0.5%/month; at −20°C, stability extends to >24 months. Use amber vials to prevent photodegradation .
Q. What computational strategies predict this compound’s interactions with novel biological targets?
- Answer: Employ:
- Molecular docking: Use AutoDock Vina with GPCR homology models (e.g., 5-HT₁A PDB:7E2Z) to predict binding poses .
- QSAR modeling: Correlate substituent effects (e.g., benzyl vs. phenyl groups) with activity cliffs using MOE or Schrodinger .
- MD simulations: Analyze piperazine ring flexibility and salt bridge formation with Asp113 in receptor binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
